Cas no 936-52-7 (1-Morpholinocyclopentene)

1-Morpholinocyclopentene structure
1-Morpholinocyclopentene structure
Product Name:1-Morpholinocyclopentene
CAS No:936-52-7
MF:C9H15NO
MW:153.221502542496
MDL:MFCD00006162
CID:40339
PubChem ID:87566074
Update Time:2024-10-26

1-Morpholinocyclopentene Chemical and Physical Properties

Names and Identifiers

    • N-(1-Cyclopenten-1-yl)morpholine
    • 1-(4-Morpholino)cyclopentene
    • 4-(Cyclopenten-1-yl)morpholine
    • 1-Morpholino-1-cyclopentene
    • 1-Morpholinocyclopentene
    • 1-(Morpholin-4yl)-Cyclopent-1-ene
    • 1-(N-MORPHOLINO)CYCLOPENTENE
    • 1-(N-morpholinyl)-cyclopentene
    • 1-MORPHOLINO-1-CYCLO-PENTENE
    • 1-MORPHOLINO-CYCLOPENTENE
    • 1-Morpholinylcyclopentene
    • 4-(1-cyclopenten-1-yl)morpholine
    • 4-(1-Cyclopentenyl)morpholine
    • 4-cyclopentenylMorpholine
    • N-(1-Cyclopentenyl)morpholine
    • N-(cyclopenten-1-yl)morpholine
    • N-(Cyclopnten-1-yl)morpholine
    • 4-(1-Cyclopenten-1-yl)morpholine (ACI)
    • 1-(4-Morpholino)-1-cyclopentene
    • 1-(Morpholin-4-yl)cyclopentene
    • Cyclopentanone morpholine enamine
    • NSC 86131
    • DTXSID0061323
    • Morpholine, 4-(1-cyclopenten-1-yl)-
    • 936-52-7
    • SCHEMBL497792
    • DB-057417
    • (1-Morpholinocyclopentene)
    • N-cyclopentenyl morpholine
    • EINECS 213-316-0
    • SY049538
    • 1-Morpholinocyclopentene, 96%
    • UNII-E6BPH60G2P
    • NSC-86131
    • CCG-40527
    • 4-cyclopent-1-en-1-ylmorpholine
    • CS-0182151
    • N-(1-Cyclopentene-1-yl)morpholine
    • MFCD00006162
    • NS00039578
    • N-(Cyclopent-1-en-1-yl)morpholine
    • WLN: T6N DOTJ A- AL5UTJ
    • E6BPH60G2P
    • DTXCID2048876
    • AKOS009031099
    • A10424
    • morpholinocyclopentene
    • NSC86131
    • N-(1-Cyclopenten-1-yl)-morpholine
    • 4-(cyclopent-1-en-1-yl)morpholine
    • MDL: MFCD00006162
    • Inchi: 1S/C9H15NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h3H,1-2,4-8H2
    • InChI Key: VAPOFMGACKUWCI-UHFFFAOYSA-N
    • SMILES: O1CCN(C2CCCC=2)CC1
    • BRN: 117154

Computed Properties

  • Exact Mass: 153.11500
  • Monoisotopic Mass: 153.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 12.5A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.957 g/mL at 25 °C(lit.)
  • Boiling Point: 254°C(lit.)
  • Flash Point: Fahrenheit: 140 ° f
    Celsius: 60 ° c
  • Refractive Index: n20/D 1.512(lit.)
  • PSA: 12.47000
  • LogP: 1.32430
  • Solubility: Not determined

1-Morpholinocyclopentene Security Information

1-Morpholinocyclopentene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Morpholinocyclopentene Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  reflux
Reference
Synthesis of (2E)-2-[[4-(cyclopentyloxy)-3-methoxyphenyl]methylene]-5-[(phenylamino)methyl]cyclopentanone derivatives and determination of their activity as anticancer agents
Ma, Yuzhuo; Yin, Lina; Liu, Yingxiang; Mei, Wenjie; Ji, Zhizhong, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(3), 144-149

Production Method 2

Reaction Conditions
1.1 Reagents: Envirocat EPZG
Reference
Microwave-assisted facile synthesis of imines and enamines using envirocat EPZG as a catalyst
Varma, Rajender S.; Dahiya, Rajender, Synlett, 1997, (11), 1245-1246

Production Method 3

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  6 h, reflux
Reference
Synthesis method of Ramipril key intermediate from serine
, China, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: Toluene ;  4 h, reflux
Reference
Direct Regio- and Diastereoselective Diphosphonylation of Cyclic Enamines: One-Pot Synthesis of α,α'-Bis(diphenylphosphoryl)- and α,α'-Bis(diphenylphosphorothioyl)cycloalkanones
Jebli, Nejib; Debrouwer, Wouter; Berton, Jan K. E. T.; Van Hecke, Kristof; Stevens, Christian V.; et al, Synlett, 2017, 28(10), 1160-1164

Production Method 5

Reaction Conditions
1.1 Solvents: Benzene ;  reflux
Reference
Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivatives
Saiser, Stefan; Smidt, Sebastian P.; Pfaltz, Andreas, Angewandte Chemie, 2006, 45(31), 5194-5197

Production Method 6

Reaction Conditions
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Catalysts: Methyl iodide
Reference
Preparation of enamines from carbonyl compounds and secondary amines
, Japan, , ,

Production Method 7

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Toluene ;  5 h, 70 °C
Reference
Method for preparing intermediate of Triticonazole
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Production Method 8

Reaction Conditions
1.1 Solvents: Cyclohexane ;  25 min, 0.065 MPa, 60 °C; 0.5 h, 80 °C
Reference
Synthesis process of 3-cycloalkylpropionic acid
Song, Guoqiang; Wang, Yanchen; Lu, Wang; Feng, Xiaoqing; Hu, Chunqing, Jingxi Huagong, 2012, 29(4), 406-409

Production Method 9

Reaction Conditions
1.1 Solvents: Cyclohexane ;  60 °C; 60 °C → 80 °C; 0.5 h, 80 °C
Reference
Method for preparing 3-cycloalkylpropionic acid
, China, , ,

Production Method 10

Reaction Conditions
1.1 Solvents: Toluene ;  1.33 h, 60 °C
Reference
Efficient synthesis of cyclic enamines from morpholine and cycloalkanones catalyzed by zeolite H-Y
Hachemi, Yasmine Rahma; Bouchiba, Nabila; Hamadouche, Mohammed, Heterocyclic Letters, 2021, 11(2), 145-156

Production Method 11

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  reflux
Reference
Preparation of benzylidenecyclopentanone derivatives as antitumor agents
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Production Method 12

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  P,P-Bis(1,1-dimethylethyl)-N-[2,8,9-tris(2-methylpropyl)-1λ5-2,5,8,9-tetraaza-1-… Solvents: Toluene ;  20 h, 80 °C; 80 °C → rt
Reference
(t-Bu)2PN:P(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C-N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature
Reddy, Ch. Venkat; Kingston, Jesudoss V.; Verkade, John G., Journal of Organic Chemistry, 2008, 73(8), 3047-3062

Production Method 13

Reaction Conditions
1.1 Solvents: Toluene ;  5 h, rt
Reference
Synthesis of enamines using easily prepared silica gel supported sulfuric acid catalyst
Bigdeli, Mohammad Ali; Alavi Nikje, Mir Mohammad; Gorji, Banafshe; Moghimi, Aboulghasem, Journal of Chemical Research, 2005, (12), 800-801

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Toluene ;  12 h, 115 °C
Reference
A Highly Effective Catalyst System for the Pd-Catalyzed Amination of Vinyl Bromides and Chlorides
Reddy, Chinta Reddy Venkat; Urgaonkar, Sameer; Verkade, John G., Organic Letters, 2005, 7(20), 4427-4430

Production Method 15

Reaction Conditions
1.1 Solvents: Benzene ;  15 h, reflux
Reference
Altering the Allowed/Forbidden Gap in Cyclobutene Electrocyclic Reactions: Experimental and Theoretical Evaluations of the Effect of Planarity Constraints
Lee, Patrick S.; Sakai, Shogo; Hoerstermann, Peter; Roth, Wolfgang R.; Kallel, E. Adam; et al, Journal of the American Chemical Society, 2003, 125(19), 5839-5848

Production Method 16

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  rt → 110 °C; 8 h, 110 °C
Reference
Method for synthesizing Loxoprofen sodium
, China, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Catalysts: Methyl iodide
Reference
Preparation of Enamines by the Reaction of Ketones and Secondary Amines with Silylating Agents
Yamamoto, Yasushi; Matui, Chinami, Journal of Organic Chemistry, 1998, 63(2), 377-378

Production Method 18

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  6 h, 90 - 100 °C; 1 h, 90 - 100 °C
Reference
β-(Aminomethyl)cyclopentanol derivatives and their preparation, pharmaceutical compositions and use in the treatment of inflammation
, China, , ,

Production Method 19

Reaction Conditions
1.1 Solvents: Benzene
Reference
Syntheses with enamines. IV. Acylation of 1-morpholino-1-cyclopentane
Hunig, Siegfried; Lendle, Wilhelm, Chemische Berichte, 1960, 93, 909-13

Production Method 20

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Cyclohexane ;  rt → 80 °C; 80 °C
Reference
Process for synthesizing Ramipril intermediate
, China, , ,

1-Morpholinocyclopentene Raw materials

1-Morpholinocyclopentene Preparation Products

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